N-(4-ブロモ-2-メトキシフェニル)アセトアミド

説明

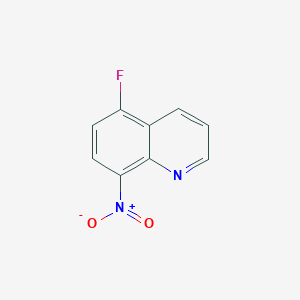

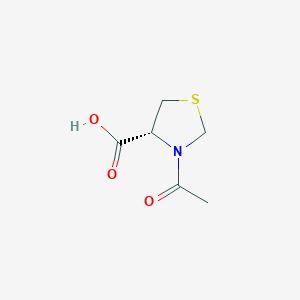

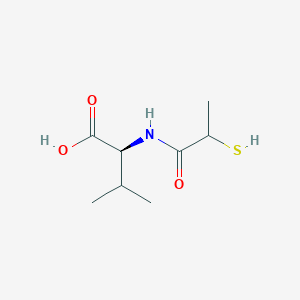

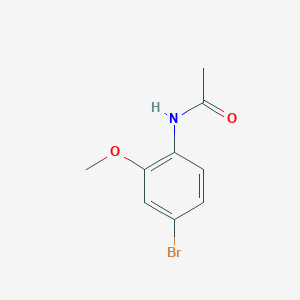

The compound "N-(4-bromo-2-methoxyphenyl)acetamide" is a chemical entity that has been the subject of various studies due to its potential pharmacological properties and its role as an intermediate in organic synthesis. The compound features a bromo and a methoxy substituent on a phenyl ring, which is further connected to an acetamide group. This structure is of interest in the field of medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reaction sequences. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction with chlorotrimethylsilane followed by transsilylation . Similarly, the synthesis of N-(4-bromo-2-methoxyphenyl)acetamide could involve halogenation and methoxylation steps on the phenyl ring, followed by the introduction of the acetamide group. The Leuckart reaction has been used to synthesize related compounds, indicating that it could be a viable method for synthesizing N-(4-bromo-2-methoxyphenyl)acetamide as well .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, has been characterized by various spectroscopic methods. The dihedral angles between the phenyl rings and the acetamide unit provide insight into the conformational preferences of these molecules. Intermolecular hydrogen bonding and other non-covalent interactions, such as C-H...pi contacts, can influence the crystal packing and stability of these compounds .

Chemical Reactions Analysis

The presence of functional groups such as bromo, methoxy, and acetamide allows for a variety of chemical reactions. Bromo substituents can participate in further substitution reactions, while the methoxy group can be involved in demethylation or etherification reactions. The acetamide moiety can undergo hydrolysis, aminolysis, or can act as a nucleophile in various organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-bromo-2-methoxyphenyl)acetamide would be influenced by its functional groups. The bromo group would increase the molecular weight and could affect the boiling point and density. The methoxy group could contribute to the solubility of the compound in organic solvents. The acetamide group would influence the melting point and could also participate in hydrogen bonding, affecting the compound's solubility in water and its crystalline properties .

科学的研究の応用

. .

合成と分子モデリング

この化合物は合成することができ、その分子構造はさらなる研究のためにモデル化することができます . 合成された誘導体の分子構造は、その物理化学的性質と分光分析データ(NMR、IR、元素分析)によって確認されました .

抗菌活性

“N-(4-ブロモ-2-メトキシフェニル)アセトアミド”とその誘導体は、細菌(グラム陽性菌とグラム陰性菌)および真菌種に対して有望な抗菌活性を示しています . これは、新しい抗菌剤の開発のための潜在的な候補であることを意味します。

抗増殖活性

この化合物は、細胞の増殖を阻害できることを意味する抗増殖活性も示しています。 この特性は、癌細胞の増殖を阻害することが主要な治療戦略である腫瘍学の分野で特に有用です .

抗癌活性

特に、“N-(4-ブロモ-2-メトキシフェニル)アセトアミド”のいくつかの誘導体は、エストロゲンレセプター陽性ヒト乳癌細胞株(MCF7)に対して活性を示しています . これは、特定の種類の乳がんの治療における潜在的な用途を示唆しています。

分子ドッキング研究

分子ドッキング研究は、活性化合物のレセプターとの結合様式を研究するために実施されています . これらの研究は、化合物が生物学的標的にどのように相互作用するかについての貴重な洞察を提供し、薬物設計と開発に不可欠です。

Safety and Hazards

特性

IUPAC Name |

N-(4-bromo-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHBMBUYHWMWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394838 | |

| Record name | N-(4-bromo-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143360-01-4 | |

| Record name | N-(4-Bromo-2-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143360-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-bromo-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)